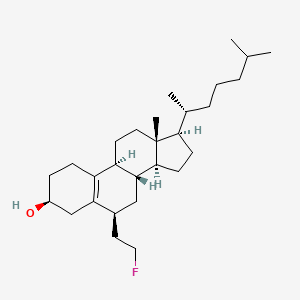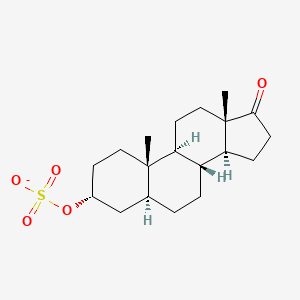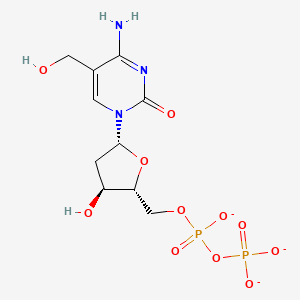
2H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2H-silole is a silole.
Scientific Research Applications
Electronic Structure and Molecular Engineering of Siloles
Siloles, including 2H-silole, are known for their potential applications in various fields due to their unique electronic structures. Molecular engineering of siloles, particularly through substituent effects, significantly influences their electronic properties, making them suitable for use in organic semiconductors, light-emitting diodes, solar cells, field-effect transistors, and sensors. Understanding how modifications to the electronic structure can control these materials' properties has been a substantial focus of research (Zhan, Barlow, & Marder, 2009).
Light Emission and Nanoaggregation of Siloles
Siloles demonstrate unique behaviors in their light emission properties, influenced by the substituents they carry. Studies have shown that the light emission, nanoaggregation, and restricted intramolecular rotation of siloles can be manipulated by varying the substituents. This property is crucial for applications in light-emitting devices, where the ability to control the emission spectrum and efficiency is vital (Chen et al., 2003).
Synthesis and Applications in Electroluminescence
The synthesis of siloles and their derivatives has been explored to enhance their applications in electroluminescence. Functionalization of siloles, especially at specific positions, plays a crucial role in determining their photoluminescent and electroluminescent properties. These properties make siloles suitable for use in organic light-emitting diodes (OLEDs) and other light-emitting applications, showcasing their versatility and potential in advanced electronic and photonic devices (Lin et al., 2017).
Gas-Phase Synthesis and Reducing Applications
The gas-phase synthesis of silole, a more obscure class of organosilicon molecules, has been achieved, providing a clean and versatile method for accessing substituted siloles. Additionally, silole derivatives have been used as reducing agents, showcasing their potential in chemical synthesis and applications requiring electron-transfer processes (Yang et al., 2016; Han et al., 2014).
Organic Solar Cells and Electron Acceptor Applications
Silole derivatives have shown promise in organic solar cells, serving as core components for small-molecule electron acceptors. Their unique photoelectric properties contribute to high-performance organic solar cells, with reported power conversion efficiencies demonstrating the potential of silole-based materials in renewable energy applications (Zhang & Zhu, 2018).
properties
CAS RN |
139955-19-4 |
|---|---|
Product Name |
2H-silole |
Molecular Formula |
C4H5Si |
Molecular Weight |
81.17 g/mol |
InChI |
InChI=1S/C4H5Si/c1-2-4-5-3-1/h1-3H,4H2 |
InChI Key |
HUVLXVPNVPKSDP-UHFFFAOYSA-N |
SMILES |
C1C=CC=[Si]1 |
Canonical SMILES |
C1C=CC=[Si]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



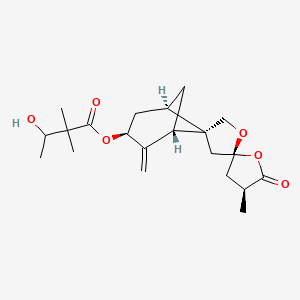
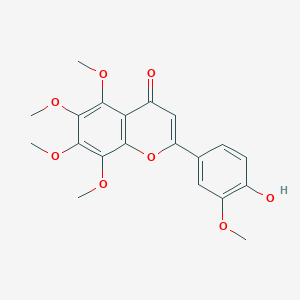
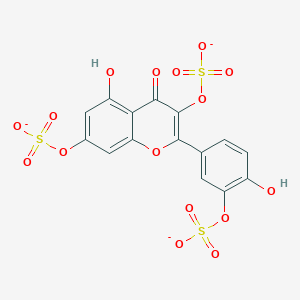
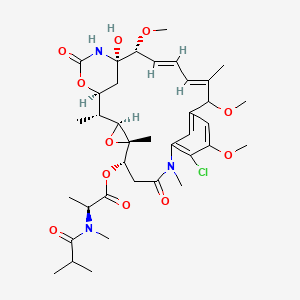
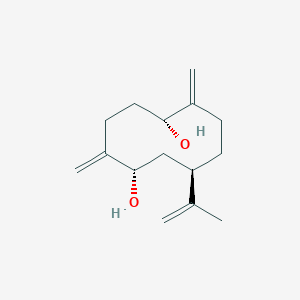

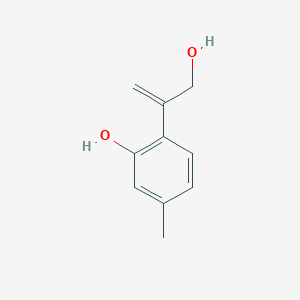
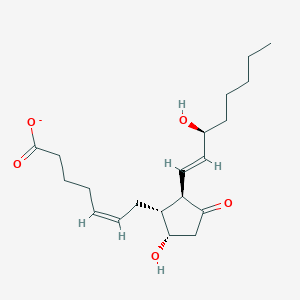
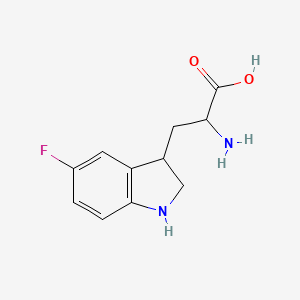
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259733.png)
